molecular formula C10H10O3 B8400695 2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran

Cat. No.: B8400695
M. Wt: 178.18 g/mol
InChI Key: CNOJMNDAJUZLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-hydroxy-2-methyl-4-oxobenzopyran is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-hydroxy-2-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-3,5-6,11H,4H2,1H3

InChI Key

CNOJMNDAJUZLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Resorcinol (11 g) and 17.2 g of crotonic acid were heated at 180° C. for 30 minutes together with 15 g of zinc chloride with stirring. The reaction mixture was extracted with ethyl acetate, and purified by column chromatography to give 7.3 g of 2,3-dihydro-7-hydroxy-2-methyl-4-oxobenzopyran. The OH group of the compound was benzylated in a customary manner, and then the product was reacted with CH3MgBr in tetrahydrofuran. The product was then hydrogenated in ethanol at room temperature for 13 hours in the presence of 5% palladium-carbon. The hydrogenated product was purified by column chromatography to give 4.2 g (yield 24%) of the desired product as a brown liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

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